molecular formula C10H11ClO4 B3136905 2,4,5-Trimethoxybenzoyl chloride CAS No. 42833-66-9

2,4,5-Trimethoxybenzoyl chloride

Cat. No.: B3136905
CAS No.: 42833-66-9
M. Wt: 230.64 g/mol
InChI Key: JEPXZNXBEFYVOZ-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2, 4, and 5 positions. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethoxybenzoyl chloride is typically synthesized from 2,4,5-trimethoxybenzoic acid. The preparation involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C10H12O5+SOCl2C10H11ClO4+SO2+HCl\text{C10H12O5} + \text{SOCl2} \rightarrow \text{C10H11ClO4} + \text{SO2} + \text{HCl} C10H12O5+SOCl2→C10H11ClO4+SO2+HCl

The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile.

    Hydrolysis: Reaction with water to form 2,4,5-trimethoxybenzoic acid.

    Alcoholysis: Reaction with alcohols to form esters.

    Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Reagents such as alcohols, amines, and water are commonly used. The reactions are typically carried out in the presence of a base like pyridine or sodium hydroxide to neutralize the hydrochloric acid formed.

    Hydrolysis: Water is used as the reagent, and the reaction is often carried out in the presence of a base to neutralize the hydrochloric acid.

    Alcoholysis: Alcohols are used as reagents, and the reaction is carried out in the presence of a base like pyridine.

    Aminolysis: Amines are used as reagents, and the reaction is carried out in the presence of a base.

Major Products Formed

    Hydrolysis: 2,4,5-Trimethoxybenzoic acid

    Alcoholysis: 2,4,5-Trimethoxybenzoate esters

    Aminolysis: 2,4,5-Trimethoxybenzamides

Scientific Research Applications

2,4,5-Trimethoxybenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: It is used in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzoyl chloride
  • 2,4,6-Trimethoxybenzoyl chloride
  • 2,4-Dimethoxybenzoyl chloride

Comparison

2,4,5-Trimethoxybenzoyl chloride is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it undergoes. For example, the presence of methoxy groups at the 2, 4, and 5 positions can lead to different steric and electronic effects compared to other trimethoxybenzoyl chlorides, affecting the rates and outcomes of nucleophilic acyl substitution reactions.

Properties

IUPAC Name

2,4,5-trimethoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPXZNXBEFYVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 2,4,5-trimethoxybenzoic acid (2.12 g, 10 mmol) in dry 10 mL benzene was added thionyl chloride (4.4 mL, 60 mmol). The reaction mixture was stirred at 70° C. for 5 hr. The solvent was evaporated in vacuo. The residue was washed with hexane to give 2.07 g of the title compound which was used for the next step without further purification. 1H NMR (CDCl3) δ: 7.65 (1 H, s), 6.50 (1 H, s), 4.05 (3 H, s), 3.97 (3 H, s), 3.86 (3 H, s).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,4,5-Trimethoxybenzoic acid (500 g) was suspended in dried toluene (2 l) and to the suspension, thionyl chloride (206 ml) and N,N-dimethylformamide (1.0 ml) were added at room temperature, and the mixture was stirred at 80° C. for 1 hour. The reaction mixture was concentrated under reduced pressure. To the resultant residue, n-hexane was added and through co-boiling the mixture, 2,4,5-trimethoxybenzoyl chloride was obtained. To the resultant compound, 2-amino-4-methoxycarbonyl-1,3-thiazole (372.7 g) and 1,2-dichloroethane (4.5 l) were added and the mixture was refluxed for 6 hours. After completion of reaction, the reaction mixture was allowed to cool. Crystals so precipitated were collected by filtration, washed with 1,2-dichloroethane, and air-dried. The crystals were suspended in water (8 l) and to the suspension, ice (2 kg) was added. While cooling, a solution of sodium hydroxide (94 g) in water (850 ml) was added thereto to thereby adjust the pH of the suspension at about 7.5. Subsequently, the mixture was stirred for 3 hours at room temperature. Crystals so precipitated were collected by filtration, washed with water, and air-dried to thereby obtain the title compound (702.7 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
206 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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